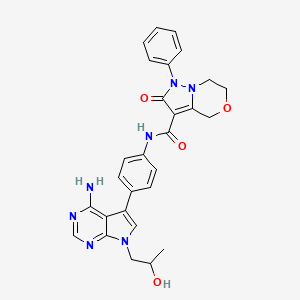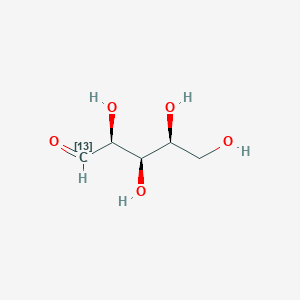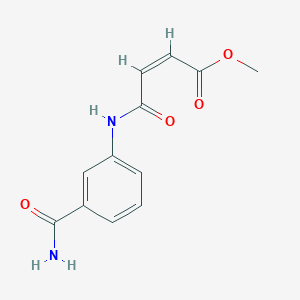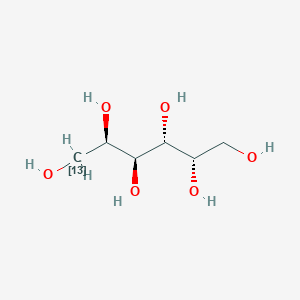
Dulcite-13C-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dulcite-13C-3 is synthesized by incorporating carbon-13 into the molecular structure of dulcite. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that produce dulcite. The specific reaction conditions and catalysts used can vary, but the goal is to ensure the incorporation of the carbon-13 isotope into the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to maximize yield and purity while minimizing costs. The production is carried out under controlled conditions to ensure the stability and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dulcite-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and properties in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce corresponding aldehydes or ketones, while reduction can yield various alcohols .
Aplicaciones Científicas De Investigación
Dulcite-13C-3 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dulcite-13C-3 involves its incorporation into metabolic pathways as a labeled sugar alcohol. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate and interactions of dulcite in various organisms .
Comparación Con Compuestos Similares
Sorbitol: Another sugar alcohol used in similar applications but differs in its metabolic pathways and properties.
Mannitol: A sugar alcohol with different chemical properties and uses in medical and industrial applications.
Uniqueness of Dulcite-13C-3: this compound is unique due to its carbon-13 labeling, which makes it an invaluable tool in research. The stable isotope labeling allows for precise tracking and quantification of metabolic processes, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m1/s1 |
Clave InChI |
FBPFZTCFMRRESA-UAYJIPSHSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


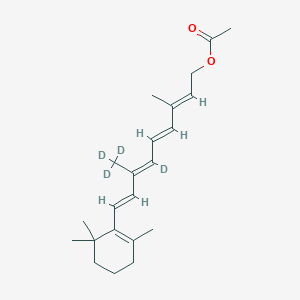
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
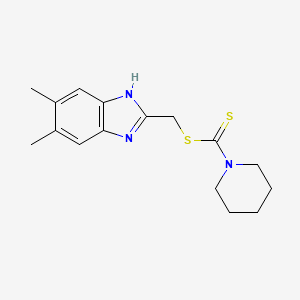
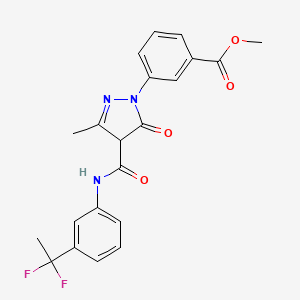

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
